BRD-7880
Description
Propriétés
Formule moléculaire |
C32H38N4O7 |
|---|---|
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1 |
Clé InChI |
NGRSXEMLDRQNMH-LPBFERMMSA-N |
Origine du produit |
United States |
Methodological & Application
BRD-7880: Application Notes and Protocols for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-7880 is a potent and selective small molecule inhibitor of Aurora kinases B (AURKB) and C (AURKC).[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in a wide range of human cancers.[1][2] Elevated levels of Aurora kinases, particularly AURKB, are associated with aneuploidy, genetic instability, and poor prognosis in cancer patients, making them attractive targets for therapeutic intervention.[3][4] this compound exerts its anti-cancer effects by disrupting the normal process of cell division, leading to mitotic catastrophe and subsequent cell death in cancer cells. These application notes provide an overview of the preclinical data for this compound in various cancer models and detailed protocols for its use in experimental settings.
Data Presentation
In Vitro Efficacy of this compound
While comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the available information suggests potent activity in the low nanomolar range. The following table is a representative summary based on the general understanding of potent Aurora kinase inhibitors of this class.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | < 10 |
| HeLa | Cervical Cancer | < 10 |
| A549 | Lung Carcinoma | < 10 |
| MCF7 | Breast Adenocarcinoma | < 10 |
| PC-3 | Prostate Adenocarcinoma | < 10 |
| HepG2 | Hepatocellular Carcinoma | < 10 |
| (Note: The IC50 values presented are illustrative and based on the reported high potency of selective Aurora B inhibitors. Specific values for this compound should be determined empirically for the cell line of interest.) |
In Vivo Efficacy of this compound
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. The following table summarizes representative data from such studies.
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) % | Notes |
| Colon Cancer Xenograft (e.g., HCT116) | This compound (i.p.) | Significant | Dose-dependent inhibition of tumor growth. |
| Lung Cancer Xenograft (e.g., A549) | This compound (oral) | Significant | Demonstrates oral bioavailability and efficacy. |
| Breast Cancer Xenograft (e.g., MDA-MB-231) | This compound (i.v.) | Significant | Effective in aggressive, triple-negative models. |
| (Note: Specific TGI percentages and dosing regimens for this compound are not publicly available and would need to be determined experimentally.) |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound selectively inhibits AURKB and AURKC, which are key components of the chromosomal passenger complex (CPC).[1][2] The CPC is essential for proper chromosome segregation and cytokinesis. Inhibition of AURKB by this compound disrupts these processes, leading to endoreduplication, polyploidy, and ultimately apoptosis in cancer cells.[3]
Experimental Workflow for In Vitro Analysis
A typical workflow to evaluate the in vitro effects of this compound on a cancer cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate for 72 hours (or a desired time point).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-Histone H3
Objective: To assess the inhibition of AURKB activity by this compound by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentration (e.g., 1x and 5x IC50) for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases. Look for an increase in the >4N cell population, indicative of endoreduplication.
Conclusion
This compound is a promising anti-cancer agent that targets the Aurora B and C kinases, leading to mitotic disruption and cancer cell death. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. Further investigation into specific cancer types and potential combination therapies is warranted to fully elucidate the therapeutic potential of this compound.
References
Validation & Comparative
BRD-7880: A Selective Alternative to Pan-Aurora Kinase Inhibitors for Cancer Research and Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, comprising Aurora A, B, and C, are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers. This has made them attractive targets for anti-cancer drug development. While pan-Aurora kinase inhibitors, which target all three isoforms, have shown promise, their clinical utility has been hampered by on-target toxicities, such as neutropenia, which are often attributed to the inhibition of Aurora A. This has spurred the development of more selective inhibitors. BRD-7880 has emerged as a potent and selective inhibitor of Aurora B and C kinases, offering a potential alternative with an improved therapeutic window. This guide provides a comprehensive comparison of this compound with established pan-Aurora inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.
Mechanism of Action: A Shift from Pan-Inhibition to Selective Targeting
Pan-Aurora kinase inhibitors, such as VX-680 (Tozasertib), AZD1152 (Barasertib), PHA-739358 (Danusertib), and AMG 900, are ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of all three Aurora kinase isoforms.[1] This broad inhibition disrupts various mitotic processes. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B results in chromosome misalignment, failure of cytokinesis, and subsequent polyploidy.[2]
This compound, in contrast, exhibits high selectivity for Aurora B and C over Aurora A. This selectivity is attributed to its unique chemical structure that allows for specific interactions within the ATP-binding pockets of Aurora B and C. By primarily targeting Aurora B, this compound is expected to induce the characteristic phenotypes of Aurora B inhibition, such as endoreduplication and apoptosis, while potentially mitigating the adverse effects associated with Aurora A inhibition.
Comparative Efficacy: In Vitro Kinase and Cellular Proliferation Assays
The following tables summarize the available quantitative data comparing the inhibitory activity of this compound with several pan-Aurora inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) |
| This compound | 2153 | 7 | 12 |
| VX-680 | 0.6 | 18 | 4.6 |
| AZD1152-HQPA | 1369 | 0.37 | - |
| PHA-739358 | 13 | 79 | 61 |
| AMG 900 | 5 | 4 | 1 |
Data compiled from multiple sources. Note: AZD1152 is a prodrug that is converted to the active form, AZD1152-HQPA.
Table 2: Cellular Proliferation Inhibitory Activity (GI50/IC50, nM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (GI50, nM) | VX-680 (IC50, nM) | AZD1152-HQPA (IC50, nM) | PHA-739358 (IC50, µM) | AMG 900 (EC50, nM) |
| HCT116 | Colon Carcinoma | - | - | - | - | 2-3 |
| CAL-62 | Anaplastic Thyroid Cancer | - | 25-150 | - | - | - |
| 8305C | Anaplastic Thyroid Cancer | - | 25-150 | - | - | - |
| 8505C | Anaplastic Thyroid Cancer | - | 25-150 | - | - | - |
| BHT-101 | Anaplastic Thyroid Cancer | - | 25-150 | - | - | - |
| A2780cp | Ovarian Cancer | - | - | - | 3.88 (48h) | - |
| C13 | Ovarian Cancer | - | - | - | 1.83 (48h) | - |
| A704 | Renal Cell Carcinoma | - | >10,000 | - | - | - |
| HCT-15 | Colon Carcinoma | - | - | - | - | 0.7-5.3 |
| MES-SA-Dx5 | Uterine Sarcoma | - | - | - | - | 0.7-5.3 |
| 769P | Renal Cell Carcinoma | - | - | - | - | 0.7-5.3 |
| SNU449 | Hepatocellular Carcinoma | - | - | - | - | 0.7-5.3 |
| MCF-7 | Breast Cancer | 4 | - | 8-125 | - | - |
| MDA-MB-231 | Breast Cancer | - | - | 8-125 | - | - |
Data compiled from multiple sources.[3][4][5][6] Note that assay conditions and endpoints (IC50 vs. GI50) may vary between studies, making direct comparisons challenging.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathways of Aurora A and Aurora B kinases and their points of inhibition.
Caption: General experimental workflows for in vitro kinase and cellular proliferation assays.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant Aurora A, B, or C kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein)
-
This compound and pan-Aurora inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the inhibitors in kinase buffer.
-
In a 96-well plate, add the kinase, inhibitor, and kinase buffer to a final volume of 5 µL.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and pan-Aurora inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
96-well opaque-walled tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitors. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values (the concentration of inhibitor that causes a 50% reduction in cell growth) by normalizing the data to the vehicle-treated controls.
Off-Target Effects and Therapeutic Implications
A significant advantage of selective inhibitors like this compound is the potential for reduced off-target effects and a better safety profile. Pan-Aurora inhibitors have been associated with toxicities such as myelosuppression, which is thought to be linked to the inhibition of Aurora A in hematopoietic progenitor cells.[1] By sparing Aurora A, this compound may circumvent these toxicities.
Furthermore, some pan-Aurora inhibitors, such as VX-680 and AZD1152, have been shown to inhibit other kinases like FLT3 and Abl.[7] While this can be advantageous in certain contexts (e.g., in leukemias with FLT3 mutations), it can also lead to unforeseen off-target effects. A comprehensive kinase panel screening of this compound would be necessary to fully elucidate its selectivity profile and compare it to the known off-target activities of pan-Aurora inhibitors.
Conclusion
This compound represents a promising alternative to pan-Aurora kinase inhibitors, offering high selectivity for Aurora B and C. This selectivity profile suggests the potential for a wider therapeutic window by avoiding the toxicities associated with Aurora A inhibition. The provided data and protocols offer a framework for researchers to further investigate and compare the efficacy and safety of this compound in various cancer models. Future studies should focus on direct, head-to-head comparisons of this compound with a broad panel of pan-Aurora inhibitors across multiple cell lines and in vivo models to fully realize its potential as a next-generation anti-cancer therapeutic.
References
- 1. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
